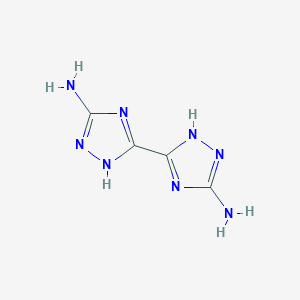

5,5'-Diamino-3,3'-bis-1,2,4-triazole

Description

The exact mass of the compound 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8/c5-3-7-1(9-11-3)2-8-4(6)12-10-2/h(H3,5,7,9,11)(H3,6,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHKWIJFVUHKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341482 | |

| Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-10-9 | |

| Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1'H-(3,3')BI((1,2,4)TRIAZOLYL)-5,5'-DIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound, serves as a crucial building block in the synthesis of advanced energetic materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and generalized methods for its characterization using modern analytical techniques. The information presented is intended to support researchers in the fields of materials science and chemical synthesis in their efforts to develop novel high-performance materials.

Core Chemical Properties

This compound, also known as 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT), is a stable organic compound with a high nitrogen content, a key characteristic for its application in energetic materials. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₈ | PubChem[1] |

| Molecular Weight | 166.15 g/mol | PubChem[1] |

| CAS Number | 22819-10-9 | PubChem[1] |

| Predicted Melting Point | >350 °C | --- |

| Predicted Density | 1.870 g/cm³ | --- |

| Solubility | Low solubility in common NMR solvents; soluble in basic solutions. | [2] |

Synthesis

The synthesis of this compound is achieved through the reaction of oxalic acid and aminoguanidinium bicarbonate.[3] This method provides a straightforward route to this important precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oxalic acid

-

Aminoguanidinium bicarbonate

-

Concentrated hydrochloric acid

-

A suitable basic solution (e.g., sodium hydroxide solution) for cyclization

Procedure:

-

A mixture of oxalic acid and aminoguanidinium bicarbonate is prepared in concentrated hydrochloric acid.

-

The reaction mixture is stirred, typically with heating, to facilitate the initial condensation reaction.

-

Following the initial reaction, a basic solution is added to induce cyclization, leading to the formation of the bistriazole ring system.

-

The resulting precipitate, this compound, is collected by filtration.

-

The product is then washed with a suitable solvent and dried to yield the final product.

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Characterization

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic and thermal analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Due to the low solubility of the compound in common deuterated solvents, a basic solution in D₂O is often employed.

Generalized Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A small amount of the compound is dissolved in deuterium oxide (D₂O) containing a stoichiometric amount of a base, such as sodium hydroxide, to aid dissolution.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a suitable internal or external standard. The multiplicity and integration of the proton signals and the chemical shifts of the carbon signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Generalized Experimental Protocol: FTIR

-

Sample Preparation: A small amount of the dried compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups, such as N-H stretches of the amino groups and the vibrations of the triazole ring.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal stability and decomposition temperature of the compound.

Generalized Experimental Protocol: DSC

-

Sample Preparation: A small, accurately weighed amount of the compound (typically 1-5 mg) is placed in an aluminum crucible.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of decomposition, which is a measure of the thermal stability of the compound.

Applications and Reaction Pathways

The primary application of this compound is as a precursor in the synthesis of more complex, high-energy nitrogen-rich compounds. The amino groups on the bistriazole core can be further functionalized, for instance, through nitration, to introduce energetic nitro groups (-NO₂).

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound and its application.

Conclusion

This compound is a valuable and versatile precursor in the field of energetic materials. This guide has provided a summary of its key chemical properties, a detailed synthesis protocol, and generalized methodologies for its characterization. The provided information aims to facilitate further research and development of novel materials derived from this important building block. Researchers are encouraged to adapt the generalized characterization protocols to their specific instrumentation and analytical needs.

References

An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Diamino-3,3'-bis-1,2,4-triazole is a nitrogen-rich heterocyclic compound with a molecular formula of C4H6N8.[1] This molecule, composed of two interconnected 1,2,4-triazole rings with amino functional groups, serves as a critical building block in the synthesis of various advanced materials, particularly in the field of energetic materials. Its high nitrogen content and the energetic nature of the triazole ring make it a precursor for the development of high-performing and less sensitive explosives and propellants. This guide provides a comprehensive overview of its molecular structure, available physicochemical properties, a detailed experimental protocol for a closely related isomer, and visual representations of its synthetic pathway and role as a precursor.

Molecular Structure and Identification

This compound consists of two 1,2,4-triazole rings linked by a carbon-carbon single bond between the 3 and 3' positions. Each triazole ring is substituted with an amino group at the 5 and 5' positions, respectively.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine[1] |

| Molecular Formula | C4H6N8[1] |

| Molecular Weight | 166.15 g/mol [1] |

| CAS Number | 22819-10-9[1] |

| Canonical SMILES | C1(=NC(=NN1)N)C2=NC(=NN2)N[1] |

| InChI Key | SHHKWIJFVUHKCA-UHFFFAOYSA-N[1] |

Physicochemical and Computed Properties

Experimental data for this compound is limited in the public domain. The following table summarizes computed physicochemical properties available from the PubChem database.

| Property | Value (Computed) |

| XLogP3-AA | -0.9 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 1 |

| Exact Mass | 166.07154223 Da |

| Monoisotopic Mass | 166.07154223 Da |

| Topological Polar Surface Area | 143 Ų |

| Heavy Atom Count | 12 |

| Complexity | 252 |

Synthesis Protocol

Synthesis of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT)

-

Materials:

-

Oxalic acid

-

Aminoguanidinium bicarbonate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Acetic acid

-

Distilled water

-

-

Procedure:

-

To a stirred mixture of oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol), add hydrochloric acid (60 mL).

-

Heat the reaction mixture to 70 °C and stir for one hour.

-

Collect the resulting precipitate by filtration.

-

Dissolve the colorless solid in water (240 mL) and basify with sodium hydroxide to a pH of 14.

-

Reflux the reaction mixture for one hour.

-

Acidify the solution with acetic acid to a pH of 4.

-

Collect the resulting precipitate by filtration, wash with water (approximately 200 mL), and dry in the air.

-

This procedure yields 3,3'-diamino-5,5'-bis(1,2,4-1H-triazole) as a colorless solid.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following are expected characteristic spectroscopic features based on its structure and data from related compounds.

Infrared (IR) Spectroscopy:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations of the amino groups |

| 3150-3000 | N-H stretching vibrations of the triazole ring |

| 1650-1550 | C=N stretching and N-H bending vibrations |

| 1500-1400 | Triazole ring stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.5 | singlet | NH₂ protons |

| ¹H | ~12-14 | broad singlet | NH protons of the triazole ring |

| ¹³C | ~160-170 | - | C3/C3' carbons |

| ¹³C | ~150-160 | - | C5/C5' carbons |

Applications in Energetic Materials

The primary application of this compound and its isomers is as a precursor for the synthesis of more complex, nitrogen-rich energetic materials. The amino groups can be further functionalized, for example, through nitration to introduce nitro (-NO₂) or nitramino (-NHNO₂) groups, which significantly enhances the energetic properties of the resulting compounds.

Visualizations

Synthetic Pathway of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole)

Caption: Synthetic workflow for 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole).

Role as a Precursor in Energetic Materials Synthesis

Caption: General workflow for the synthesis of energetic materials from a diaminobistriazole precursor.

Conclusion

This compound is a molecule of significant interest in materials science, particularly as a foundational structure for the development of advanced energetic materials. While detailed experimental data on the compound itself is sparse, the synthesis and characterization of its isomers and derivatives provide a strong basis for understanding its chemical behavior and potential. Further research into the direct synthesis and characterization of this specific isomer would be beneficial for the targeted design of new materials with tailored properties. The provided synthetic protocol for a related isomer offers a practical starting point for researchers in this field.

References

An In-depth Technical Guide to the Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound of interest in various fields, including energetic materials and medicinal chemistry. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents key characterization data.

Introduction

This compound, also known by the alternative nomenclature 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) and the acronym DABT, is a molecule characterized by a high nitrogen content and a stable bitriazole backbone. Its structure, featuring two interconnected 3,5-diamino-1,2,4-triazole rings, makes it a valuable precursor for the synthesis of more complex nitrogen-rich compounds and a scaffold in the design of novel therapeutic agents. This guide will focus on the most prevalent and practical synthesis route, proceeding from readily available starting materials.

Core Synthesis Pathway: From Oxalic Acid and Aminoguanidinium Bicarbonate

The most direct and commonly cited method for the synthesis of this compound involves a two-step process starting with oxalic acid and aminoguanidinium bicarbonate. The initial step is the formation of an intermediate through the reaction of the starting materials in an acidic medium, followed by a base-catalyzed cyclization to yield the final bitriazole product.

Diagram of the Core Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on literature reports.

Materials and Equipment

-

Oxalic acid

-

Aminoguanidinium bicarbonate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Acetic acid

-

Distilled water

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

pH meter or pH paper

-

Drying oven

Detailed Synthesis Procedure

Step 1: Formation of the Intermediate

-

In a suitable reaction flask, a mixture of oxalic acid (159 mmol) and aminoguanidinium bicarbonate (332 mmol) is prepared.

-

To this stirred mixture, 60 mL of concentrated hydrochloric acid is carefully added.

-

The reaction mixture is heated to 70 °C and stirred for one hour. During this time, a precipitate will form.

-

The precipitate is collected by filtration.

Step 2: Cyclization to this compound

-

The collected solid from the previous step is dissolved in 240 mL of water.

-

The solution is made strongly alkaline by the addition of sodium hydroxide to reach a pH of 14.

-

The reaction mixture is then heated to reflux for one hour.

-

After reflux, the solution is cooled and subsequently acidified with acetic acid to a pH of 4.

-

The resulting precipitate of this compound is collected by filtration.

-

The product is washed with approximately 200 mL of water and dried in an oven.

This procedure typically yields the final product as a colorless solid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆N₈ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| CAS Number | 22819-10-9 | [1] |

| Typical Yield | 70% | |

| Appearance | Colorless to slightly buff solid | [2] |

| ¹H NMR (DMSO-d₆) | δ = 6.46 (s, 2H, NH₂) ppm |

Note: More extensive characterization data such as ¹³C NMR, IR spectroscopy, and melting point are not consistently reported across readily available literature and should be determined experimentally for confirmation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the condensation of oxalic acid and aminoguanidinium bicarbonate represents a robust and efficient method for accessing this valuable bitriazole system. The procedure utilizes readily available and inexpensive starting materials and provides the target compound in good yield. This technical guide provides researchers with a solid foundation for the laboratory-scale preparation of this compound, which can serve as a key building block for further chemical exploration and development. It is recommended that full characterization of the synthesized product be performed to confirm its identity and purity.

References

An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole

This technical guide provides a comprehensive overview of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development and materials science, with a focus on its chemical identifiers, synthesis, and physicochemical properties.

Chemical Identifiers and Properties

This compound is a molecule of significant interest due to its high nitrogen content, which makes it a precursor in the synthesis of energetic materials.[1][2] Its chemical identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 22819-10-9[3][4][5][6] |

| IUPAC Name | 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine[5] |

| Molecular Formula | C₄H₆N₈[5] |

| InChI | InChI=1S/C4H6N8/c5-3-7-1(9-11-3)2-8-4(6)12-10-2/h(H3,5,7,9,11)(H3,6,8,10,12)[5] |

| InChIKey | SHHKWIJFVUHKCA-UHFFFAOYSA-N[5] |

| SMILES | C1(=NC(=NN1)N)C2=NC(=NN2)N[5] |

| Synonyms | [3,3'-Bi-1H-1,2,4-triazole]-5,5'-diamine, 5,5-diamino-1H,1H-3,3'-bis-1,2,4-triazole[4][5] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 166.15 g/mol [5] |

| Monoisotopic Mass | 166.07154223 Da[5] |

| Topological Polar Surface Area | 135 Ų[5] |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 1 |

| Complexity | 254 |

| XLogP3 | -0.9[5] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below. This method involves the reaction of oxalic acid with aminoguanidinium bicarbonate.

Experimental Procedure

-

To a stirred mixture of oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol), 60 mL of hydrochloric acid is added.

-

The reaction mixture is heated to 70 °C and stirred for one hour.

-

The resulting precipitate is collected by filtration.

-

The colorless solid is then dissolved in 240 mL of water and the solution is made alkaline to a pH of 14 with sodium hydroxide.

-

The reaction mixture is refluxed for one hour.

-

Subsequently, the solution is acidified with acetic acid to a pH of 4.

-

The resulting precipitate is collected by filtration, washed with approximately 200 mL of water, and dried in the air to yield the final product.

Characterization Data

The characterization of this compound is crucial for confirming its identity and purity. Below are the available spectroscopic data.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ = 6.46 (s, 2H, NH₂) ppm |

| Mass Spectrometry | Major fragments observed at m/z 110 and 257950.[5] |

Experimental Workflow and Logical Relationships

The synthesis of this compound can be visualized as a multi-step chemical process. The following diagram illustrates the workflow from starting materials to the final product.

As the primary application of this compound is in materials science, particularly as a precursor to energetic materials, there are no known signaling pathways associated with this compound in a biological context. The provided diagram illustrates the logical progression of its chemical synthesis.

References

An In-depth Technical Guide on the Solubility and Stability of 5,5'-Diamino-3,3'-bis-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound. Given the limited direct experimental data on this specific molecule in publicly accessible literature, this document focuses on established methodologies for determining these critical parameters, drawing on data from structurally related compounds to provide context and representative examples.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting formulation, bioavailability, and synthetic chemistry. This compound, with its two amino groups and four nitrogen atoms in each triazole ring, is a polar molecule. Its solubility is expected to be highest in polar organic solvents. While specific quantitative data for this compound is scarce, the following sections detail the standard experimental protocols for solubility determination and present illustrative data from related structures.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the widely accepted shake-flask method. This protocol provides a reliable way to measure solubility in various solvents at different temperatures.

Methodology:

-

Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO, DMF) in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or by gravimetric analysis after solvent evaporation.

-

Replicates: The experiment is repeated at least in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Below is a workflow diagram for this experimental protocol.

Expected Solubility and Representative Data

Based on the polarity of this compound, it is predicted to have higher solubility in polar aprotic solvents like DMSO and DMF. The solubility of related heterocyclic compounds often increases with temperature. For illustrative purposes, the table below shows solubility data for a structurally different but also nitrogen-rich compound, 3,3′-diamino diphenylsulfone, in various solvent systems, demonstrating the typical data presentation format.

Table 1: Representative Solubility Data for 3,3′-Diamino Diphenylsulfone (Mole Fraction, 10³x) at Different Temperatures

| Temperature (K) | Water | Ethanol | Methanol | DMF |

| 283.15 | 0.015 | 1.25 | 1.80 | 150.2 |

| 293.15 | 0.022 | 1.95 | 2.75 | 185.5 |

| 303.15 | 0.031 | 2.90 | 4.05 | 225.1 |

| 313.15 | 0.043 | 4.20 | 5.80 | 268.9 |

| 323.15 | 0.059 | 6.00 | 8.15 | 315.7 |

| Note: Data is illustrative and represents a different compound to show typical trends and data structure. Source: Adapted from studies on related compounds. |

Stability Profile

The stability of a compound under various environmental conditions is crucial for its storage, handling, and application. This section covers the thermal, chemical, and photochemical stability of this compound, presenting standard protocols and data from related compounds.

Thermal Stability

Thermal stability is commonly assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on melting point, decomposition temperature, and mass loss as a function of temperature.

Experimental Protocol for TGA/DSC Analysis:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an inert crucible (e.g., aluminum or ceramic).

-

Instrument Setup: The analysis is performed under a controlled atmosphere, usually an inert nitrogen gas flow (e.g., 20-50 mL/min), to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

-

Data Acquisition: The instrument records the sample's weight change (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset of decomposition (Td), the temperature of maximum decomposition rate, and the percentage of mass loss. The DSC curve indicates endothermic events (like melting) and exothermic events (like decomposition).

The logical relationship for assessing thermal stability is outlined in the diagram below.

Representative Thermal Stability Data:

Table 2: Illustrative Thermal Decomposition Data for Related Triazole Compounds

| Compound | Onset Decomposition Temp. (Td, °C) | Technique | Heating Rate (°C/min) |

| 3,6-Diamino-1H-[1][2][3]triazolo[4,3-b][1][2][3]triazole | 261 | DSC | 5 |

| 5,5'-Dinitramino-3,3'-bi[1,2,4-triazolate] carbohydrazide salt | 203.75 | DSC | 1.0 |

| Nitrogen-Rich Heterocyclic Ester (Example 1) | 276 | TGA | 10 |

| Nitrogen-Rich Heterocyclic Ester (Example 2) | 250 | TGA | 10 |

| Note: Data is compiled from various sources on related but different compounds to demonstrate typical stability ranges and measurement conditions.[2][4][5] |

Chemical and Photochemical Stability

Assessing stability in different chemical environments (e.g., acidic, basic, oxidative) and under light exposure is critical for determining storage requirements and potential degradation pathways.

Experimental Protocol for Forced Degradation Studies:

Forced degradation studies are conducted to understand the degradation profile of a substance under stress conditions, as outlined in the ICH Q1B guideline.[6][7]

-

Solution Preparation: Prepare solutions of this compound in various media:

-

Acidic: 0.1 M Hydrochloric Acid

-

Basic: 0.1 M Sodium Hydroxide

-

Oxidative: 3% Hydrogen Peroxide

-

-

Exposure Conditions:

-

Chemical Stability: Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Photochemical Stability: Expose the substance, both in solid state and in solution (in a chemically inert, transparent container), to a light source providing a standardized output of visible and UV light. A dark control sample, protected from light, should be stored under the same conditions.

-

-

Sample Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the initial sample and the dark control to identify and quantify any degradation products.

The workflow for photostability testing is shown below.

Summary and Conclusion

This compound is a polar, nitrogen-rich compound expected to be soluble in polar organic solvents and exhibit high thermal stability, a characteristic feature of the bis-triazole scaffold. While direct quantitative solubility data is limited, this guide provides robust, standard experimental protocols—the shake-flask method for solubility and TGA/DSC for thermal stability—that can be readily implemented to generate the necessary data. The provided workflows and representative data from related compounds offer a solid framework for researchers to design their own studies and interpret the results. Further investigation into the chemical and photochemical stability using forced degradation studies is recommended to fully characterize this compound for its intended applications.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

A Technical Guide to the Historical Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound. The document focuses on the core synthesis pathways, providing detailed experimental protocols and quantitative data to facilitate comparison and replication. The synthesis of the key precursor, 3,5-diamino-1,2,4-triazole (guanazole), is also discussed in detail to provide a comprehensive understanding of the historical context of its dimerization into the target molecule.

Synthesis of the Precursor: 3,5-Diamino-1,2,4-triazole (Guanazole)

The synthesis of 3,5-diamino-1,2,4-triazole, commonly known as guanazole, has been a subject of study for over a century, with early methods often suffering from low yields. A significant advancement in its preparation came with the use of dicyandiamide and hydrazine salts in an aqueous medium, which provided a more efficient and scalable route compared to earlier methods.

Historical Perspective: From Pellizzari to Improved Methods

Early syntheses, such as the one described by Pellizzari, involved the reaction of dicyandiamide and hydrazine monohydrochloride in alcohol, which resulted in poor yields of guanazole.[1] Later developments demonstrated that reacting dicyandiamide with a hydrazine dihydrohalide in water could produce a nearly theoretical yield of guanazole, marking a significant improvement in the synthesis of this key precursor.[1]

Optimized Synthesis from Dicyandiamide and Hydrazine Dihydrohalide

A historically significant and efficient method for preparing guanazole involves the reaction of dicyandiamide with hydrazine dihydrohalide in an aqueous solution. This method, detailed in a 1953 patent by Roemer and Kaiser, overcomes the low-yield issues of previous approaches.[1]

Experimental Protocol:

-

An aqueous solution of hydrazine dihydrohalide (e.g., hydrazine dihydrochloride) is prepared.

-

Dicyandiamide is added to the solution, preferably in an equimolar ratio to the hydrazine salt.[1]

-

The mixture is heated. At approximately 50°C, the reaction is substantially complete within two hours, while at higher temperatures (e.g., 100°C), the reaction is complete in a few minutes.[1]

-

The resulting guanazole hydrohalide is then neutralized with a base, such as sodium hydroxide, to yield guanazole.[1]

-

The product can be isolated by evaporation of the solvent and extraction with a suitable solvent like methanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Dicyandiamide, Hydrazine Dihydrohalide | [1] |

| Solvent | Water | [1] |

| Temperature | 50-100°C | [1] |

| Reaction Time | Minutes to hours (temperature-dependent) | [1] |

| Yield | Substantially theoretical | [1] |

Logical Relationship: Synthesis of Guanazole

Caption: Synthesis of 3,5-Diamino-1,2,4-triazole (Guanazole).

Synthesis of this compound

A primary historical method for the synthesis of this compound involves the condensation of oxalic acid with an aminoguanidine salt, followed by cyclization. This approach builds upon the availability of aminoguanidine, a derivative of guanazole.

Condensation of Oxalic Acid and Aminoguanidine

This method provides a direct route to the bis-triazole structure by utilizing a dicarboxylic acid to link two aminoguanidine units.

Experimental Protocol:

An experimental procedure for this synthesis has been described in online scientific forums and is detailed below.[2]

-

A solution of a suitable aminoguanidine salt (e.g., aminoguanidinium bicarbonate) is prepared in water.

-

Oxalic acid is added to the solution. The molar ratio of aminoguanidine to oxalic acid is typically 2:1.

-

The solution is heated to boiling and concentrated. A white precipitate of the intermediate, oxalyl-bis-aminoguanidine, forms.

-

The intermediate is then cyclized by heating in a suitable solvent or by further heating in the reaction mixture.

-

Acidification of the mixture, for example with acetic acid, can facilitate the precipitation of the final product.[2]

-

The resulting 5,5'-Diamino-3,3'-bis(1H-1,2,4-triazole) is then isolated by filtration and washed.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Oxalic Acid, Aminoguanidinium Salt | [2] |

| Solvent | Water | [2] |

| Reaction Conditions | Heating to boiling, followed by acidification | [2] |

| Yield | Not explicitly stated in the provided source |

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Conclusion

The historical synthesis of this compound is intrinsically linked to the efficient production of its monomeric precursor, 3,5-diamino-1,2,4-triazole (guanazole). The evolution of guanazole synthesis from low-yield methods to the highly efficient reaction of dicyandiamide with hydrazine dihydrohalides in water was a critical step. The subsequent dimerization through condensation with oxalic acid provides a straightforward pathway to the target bis-triazole. The provided protocols and data offer a valuable resource for researchers interested in the synthesis and chemistry of these nitrogen-rich heterocyclic compounds. Further research into optimizing reaction conditions and exploring alternative synthetic routes continues to be an area of interest in the fields of energetic materials and medicinal chemistry.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 5,5'-Diamino-3,3'-bis-1,2,4-triazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Diamino-3,3'-bis-1,2,4-triazole is a nitrogen-rich heterocyclic compound that serves as a foundational structure for a variety of functionalized molecules. While the parent compound itself is not extensively characterized in publicly available literature, its derivatives have garnered significant interest, particularly in the field of energetic materials. This technical guide provides a comprehensive overview of the predicted theoretical properties of this compound, alongside a detailed examination of the synthesis and experimentally determined properties of its key derivatives. The juxtaposition of data for the core molecule with its analogues offers valuable insights into the structure-property relationships within this chemical family.

Theoretical Properties of this compound

Detailed computational studies specifically focused on the parent this compound are not extensively documented in the reviewed literature. However, based on publicly available databases and computational predictions, several key theoretical properties can be summarized. These properties provide a baseline for understanding the molecule's fundamental characteristics.

Table 1: Predicted and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₈ | PubChem[1] |

| Molecular Weight | 166.15 g/mol | PubChem[1] |

| IUPAC Name | 5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine | PubChem[1] |

| CAS Number | 22819-10-9 | PubChem[1] |

| Predicted Density | 1.870 ± 0.06 g/cm³ | Guidechem |

| Predicted Boiling Point | 723.0 ± 43.0 °C | Guidechem |

| Computed XLogP3-AA | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Data of Key Derivatives

The majority of experimental research has focused on the synthesis and characterization of derivatives of this compound, primarily for their potential as energetic materials. These studies provide valuable, experimentally determined data that can be used to infer the properties of the parent compound and understand the impact of functionalization.

Table 2: Experimental Properties of Selected Derivatives of this compound

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 5,5'-Dinitramino-3,3'-bi(1,2,4-oxadiazole) (DNABO) | - | - | - | - | - |

| Hydroxylammonium salt of DNABO | 1.879 | 190 | - | 8916 | 36.2 |

| Guanidinium salt of DNABO | - | 317 | - | - | - |

| 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) | 1.839 | - | - | - | - |

| 5,5′-Dinitrimino-3,3′-azo-1H-1,2,4-triazole | - | - | 647.7 (calculated) | - | - |

| Triaminoguanidinium 5,5′-dinitrimino-3,3′-azo-1H-1,2,4-triazolate | - | 219 | 1089.2 (calculated) | 8596 | - |

Note: Data for DNABO and its salts are from a study on a related bi(1,2,4-oxadiazole) core but provide relevant context for energetic properties of similar structures.

Synthesis Methodologies

A plausible synthetic approach for this compound could involve the dimerization of a 3-amino-5-halo-1,2,4-triazole derivative or the reaction of a 3-amino-1,2,4-triazole with a suitable coupling agent.

General Experimental Protocol for a Representative Derivative: Synthesis of 5,5′-diamino-3,3′-azo-1H-1,2,4-triazole

The synthesis of this azo-bridged derivative provides insight into the manipulation of the aminotriazole core. The protocol involves the following key steps:

-

Protection: One of the amino groups of 3,5-diamino-1H-1,2,4-triazole is protected, for example, by acetylation, to yield 5-acetylamino-3-amino-1H-1,2,4-triazole. This directs the subsequent reaction to the remaining free amino group.

-

Oxidative Coupling: The protected aminotriazole is then subjected to an oxidative coupling reaction, using an oxidizing agent like potassium permanganate, to form the azo bridge between two triazole rings.

-

Deprotection: The protecting groups are removed to yield the final 5,5′-diamino-3,3′-azo-1H-1,2,4-triazole.

Characterization Techniques

The characterization of this compound and its derivatives typically employs a range of spectroscopic and analytical methods to confirm the structure and purity of the synthesized compounds. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H and C=N bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated values to confirm the empirical formula.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal stability and decomposition temperature of the compounds, which is particularly important for energetic materials.

Visualizations

Proposed General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of functionalized bis-1,2,4-triazoles, based on the methodologies described for its derivatives.

Caption: Generalized synthetic workflow for this compound and its derivatives.

Relationship between the Core and its Derivatives

The following diagram illustrates the logical relationship between the parent this compound and its more extensively studied energetic derivatives.

Caption: Logical relationship between the core structure and its energetic derivatives.

Applications and Future Directions

The primary application focus for derivatives of this compound has been in the development of high-performance, insensitive energetic materials. The high nitrogen content and the stability of the triazole ring make this scaffold an attractive building block for such applications.

The potential of this compound and its less energetic derivatives in other fields, such as medicinal chemistry, remains largely unexplored. The 1,2,4-triazole moiety is a known pharmacophore in many approved drugs, exhibiting a wide range of biological activities. Therefore, future research could focus on:

-

Development of a robust and scalable synthesis for the parent this compound.

-

Comprehensive computational studies to fully elucidate the electronic and structural properties of the core molecule.

-

Exploration of its coordination chemistry with various metal ions, which could lead to new materials with interesting magnetic or catalytic properties.

-

Synthesis and screening of a library of derivatives for potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Conclusion

This compound is a molecule of significant academic interest, primarily as a precursor to a range of energetic materials. While detailed theoretical and experimental data on the parent compound are sparse, the extensive research on its derivatives provides a solid foundation for understanding its chemical behavior and potential. This technical guide has summarized the available predicted data for the core molecule and contrasted it with the experimental findings for its key derivatives, offering a valuable resource for researchers in materials science and medicinal chemistry. Future investigations into the synthesis and broader applications of this versatile scaffold are warranted and hold the potential for new discoveries.

References

Quantum Chemical Insights into 5,5'-Diamino-3,3'-bis-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound of significant interest in the fields of energetic materials and medicinal chemistry. This document details the computational methodologies, summarizes key quantitative data, and provides illustrative visualizations to facilitate a deeper understanding of the molecule's electronic structure and properties.

Introduction

This compound is a molecule characterized by a high nitrogen content, contributing to its energetic properties and its potential as a scaffold in drug design. Quantum chemical calculations are indispensable for elucidating the fundamental properties of this molecule, including its geometry, stability, and electronic characteristics. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone. This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to characterize this compound.

Computational Methodology

The quantum chemical characterization of this compound and its derivatives typically involves a multi-step computational workflow. This process begins with geometry optimization, followed by frequency analysis, and culminates in the calculation of various electronic and thermochemical properties.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost. The optimization process continues until a stationary point on the potential energy surface is located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

Calculation of Electronic and Thermochemical Properties

With a validated minimum energy structure, a range of electronic and thermochemical properties can be calculated. These include:

-

Heat of Formation: Crucial for assessing the energetic nature of the compound. High-level composite methods like CBS-4M are often employed for accurate predictions.[1]

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions.

-

Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the regions of the molecule that are electron-rich or electron-poor, which is valuable for predicting intermolecular interactions.

Molecular Structure

The molecular structure of this compound consists of two 1,2,4-triazole rings linked by a C-C single bond, with an amino group attached to each ring.

Caption: 2D representation of the this compound molecular structure.

Tabulated Quantum Chemical Data

The following tables summarize key quantitative data obtained from quantum chemical calculations on this compound and its derivatives, as reported in the literature.

Table 1: Calculated Thermochemical and Electronic Properties

| Property | Value | Method | Reference |

| Heat of Formation (kJ/mol) | Varies for derivatives | CBS-4M | [1] |

| HOMO Energy (eV) | Not explicitly reported | DFT/B3LYP | - |

| LUMO Energy (eV) | Not explicitly reported | DFT/B3LYP | - |

| HOMO-LUMO Gap (eV) | Not explicitly reported | DFT/B3LYP | - |

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Method |

| N-H stretch | ~3400 - 3500 | B3LYP/cc-pVDZ |

| C-N stretch | ~1500 - 1600 | B3LYP/cc-pVDZ |

| Ring deformation | ~1000 - 1400 | B3LYP/cc-pVDZ |

Note: The values in Table 2 are representative for this class of compounds and are based on calculations for similar molecules.

Experimental Protocols

The synthesis of this compound and its derivatives often involves the coupling of substituted triazole precursors. A general synthetic approach is outlined below.

General Synthesis of a Bis-triazole System

A common strategy for the synthesis of bis-triazole compounds involves the oxidative coupling of amino-triazole precursors. For instance, the synthesis of 5,5´-diamino-3,3´-azo-1H-1,2,4-triazole, a related compound, is achieved by the reaction of 5-acetylamino-3-amino-1H-1,2,4-triazole with potassium permanganate. This suggests that a similar oxidative coupling could be a viable route for the synthesis of the title compound, potentially starting from 3,5-diamino-1,2,4-triazole.

Reaction Scheme:

References

In-depth Analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole Decomposition: A Review of Available Literature

A comprehensive review of publicly available scientific literature reveals a notable gap in the specific, in-depth study of the decomposition mechanism of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT). While extensive research exists on the thermal behavior of various energetic materials, including numerous derivatives of bis-1,2,4-triazole, a dedicated investigation into the decomposition pathways, kinetic parameters, and gaseous products specifically for DAT remains elusive. This technical guide, therefore, aims to summarize the current state of knowledge on related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals, while highlighting the critical need for further experimental investigation into DAT itself.

The thermal stability and decomposition characteristics of nitrogen-rich heterocyclic compounds are of paramount importance in the fields of energetic materials and pharmaceuticals. The introduction of functional groups, such as nitro (-NO2) and nitramino (-NHNO2), onto the bis-1,2,4-triazole backbone has been a primary focus of research. These substitutions significantly influence the energetic properties and decomposition mechanisms of the parent molecule.

Insights from Substituted Bis-1,2,4-Triazole Derivatives

Studies on derivatives like 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) and 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) offer valuable insights into the potential decomposition behaviors of the bis-triazole ring system. However, it is crucial to recognize that the decomposition of these derivatives is often initiated by the cleavage of the C-NO2 or N-NO2 bonds, a pathway that is not available to the unsubstituted this compound.

For instance, the thermal decomposition of DABNT has been shown to begin with the transformation of a primary amine to a secondary amine, followed by the loss of a nitro group.[1] This initial step is a direct consequence of the nitro substitution and would not be the primary decomposition route for DAT.

General Thermal Behavior of Amino-Substituted Triazoles

Research on other amino-substituted triazoles suggests that their thermal decomposition likely involves the cleavage of the triazole ring and the subsequent formation of various nitrogen-containing gaseous products. The presence of amino groups can influence the thermal stability through the formation of intra- and intermolecular hydrogen bonds.

The Need for Direct Experimental Investigation of DAT

The absence of specific experimental data on the decomposition of this compound necessitates targeted research to elucidate its thermal behavior. To construct a comprehensive understanding, the following experimental investigations are essential:

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques to determine the decomposition temperatures, mass loss stages, and energetic output (exothermic or endothermic nature) of the decomposition process.

-

Evolved Gas Analysis (EGA): Techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are crucial for identifying the gaseous products evolved during decomposition. This information is vital for postulating a detailed decomposition mechanism.

-

Kinetic Analysis: Isothermal and non-isothermal kinetic studies are necessary to determine the kinetic parameters of the decomposition, including the activation energy (Ea) and the pre-exponential factor (A). These parameters are critical for predicting the thermal stability and shelf-life of the material.

-

Solid Residue Analysis: Characterization of any solid residue remaining after decomposition can provide further clues about the decomposition pathway.

Hypothetical Decomposition Workflow

Based on the general understanding of triazole chemistry, a logical workflow for investigating the decomposition of DAT can be proposed.

Caption: Proposed experimental workflow for the investigation of the decomposition mechanism of DAT.

References

Methodological & Application

Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole for Energetic Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DABT), a key precursor in the development of nitrogen-rich energetic materials. DABT's high nitrogen content and stable heterocyclic structure make it a valuable building block for the synthesis of advanced explosives and propellants with desirable properties such as high density, good thermal stability, and low sensitivity to impact and friction.

Application Notes

This compound serves as a versatile platform for the synthesis of a variety of energetic compounds. The two primary amino groups can be readily functionalized to introduce explosophoric groups (e.g., -NO₂, -N₃, -N(NO₂)) or to form salts with energetic acids, thereby tuning the energetic performance and sensitivity of the final material. Its symmetric structure and potential for extensive hydrogen bonding contribute to the formation of dense, thermally stable materials.

The primary synthesis route detailed herein involves the condensation of oxalic acid with aminoguanidinium bicarbonate. This method is advantageous due to the availability and low cost of the starting materials. The resulting DABT is a stable, colorless solid that can be further purified by recrystallization.

Experimental Protocols

Synthesis of 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT)

This protocol is adapted from a literature procedure and outlines the synthesis of DABT from oxalic acid and aminoguanidinium bicarbonate.[1]

Materials:

-

Oxalic acid (dihydrate)

-

Aminoguanidinium bicarbonate

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Büchner funnel and flask

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

-

Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine oxalic acid (20.0 g, 159 mmol) and aminoguanidinium bicarbonate (45.4 g, 332 mmol).

-

Acidification: Carefully add 60 mL of concentrated hydrochloric acid to the stirred mixture.

-

Initial Reaction: Heat the reaction mixture to 70 °C and stir for one hour. A precipitate will form during this time.

-

Isolation of Intermediate: Collect the precipitate by filtration.

-

Cyclization: Dissolve the colorless solid in 240 mL of water and adjust the pH to 14 with sodium hydroxide.

-

Reflux: Heat the basic solution to reflux for one hour to facilitate cyclization.

-

Precipitation: Cool the reaction mixture and acidify to a pH of 4 with acetic acid.

-

Final Product Isolation: Collect the resulting precipitate by filtration, wash thoroughly with approximately 200 mL of water, and dry in air.

Yield: The reported yield for this procedure is 18.6 g (112 mmol), which corresponds to a 70% yield.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |

| Oxalic acid | 126.07 | 20.0 | 159 | 1 |

| Aminoguanidinium bicarbonate | 136.09 | 45.4 | 332 | 2.09 |

Table 1: Reactant Quantities for DABT Synthesis.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| This compound | C₄H₆N₈ | 166.15 | 26.4 | 18.6 | 70 |

Table 2: Product Yield for DABT Synthesis. [1]

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆) | δ = 6.46 (s, 2H, NH₂) ppm |

Table 3: Spectroscopic Data for this compound. [1]

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Caption: Logical pathway for developing energetic materials from DABT.

References

Application Notes and Protocols: 5,5'-Diamino-3,3'-bis-1,2,4-triazole as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DAT) and its derivatives as ligands for synthesizing metal complexes. The primary focus of existing research lies in the field of energetic materials; however, the coordination chemistry principles and characterization techniques described herein are applicable to broader research areas, including catalysis and materials science. While direct applications in drug development are not prominent in the current literature, the protocols for synthesis and characterization provide a foundational framework for exploring the potential of these nitrogen-rich heterocyclic compounds in medicinal chemistry.

Ligand Overview: this compound (DAT) and its Derivatives

This compound and its analogues are nitrogen-rich heterocyclic ligands capable of forming stable complexes with various transition metals. The multiple nitrogen atoms in the triazole rings and the amino substituents serve as coordination sites, allowing for the formation of mono- or polynuclear metal complexes with diverse structural and chemical properties. The resulting metal-organic frameworks and coordination polymers often exhibit high thermal stability.

Derivatives of DAT, such as 4,4'-dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole, have been synthesized to enhance specific properties, such as density and energetic performance, in the resulting metal complexes.[1][2][3]

Chemical Structure of this compound:

Note: This is a simplified representation. The molecule consists of two 1,2,4-triazole rings linked by a C-C bond, with an amino group attached to each ring.

Applications

The predominant application of metal complexes involving diamino-bis-1,2,4-triazole ligands is in the field of energetic materials .[1][2][3][4][5] These complexes are investigated for their high thermal stability, density, and energetic performance.

While less explored, other potential applications include:

-

Catalysis: Similar triazole-based ligands have been shown to form copper(II) complexes that can selectively catalyze oxidation reactions.[6]

-

Coordination Polymers and MOFs: The multidentate nature of these ligands makes them suitable for constructing metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative metal complexes and related compounds from the literature.

Table 1: Physicochemical Properties of Energetic Compounds

| Compound | Density (g cm⁻³) | Decomposition Temp. (°C) | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

| 2 (based on a fused-triazole) | 1.78 | 202 | - | - | - |

| 4 (based on a fused-triazole) | - | 222 | - | 8695 | 32.1 |

| 8 (based on a fused-triazole) | - | 293 | 1246.6 | - | - |

| 9 (based on a fused-triazole) | 1.78 | - | - | - | - |

| 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) | 1.839 | - | - | - | - |

| Energetic Metal-Organic Framework (EMOF) with Zn(II) [5] | Up to 1.9 | 241 | - | - | - |

| EMOF with high heat of detonation [5] | - | - | 2329.30 and 3261.57 | 9405 | 46.64 |

Data for compounds 2, 4, 8, and 9 are from a study on fused-triazole energetic materials.[8] Data for DABNT is from a study on its synthesis and thermal decomposition.[9]

Experimental Protocols

Protocol 1: General Synthesis of Metal Complexes with Diamino-Triazole Ligands

This protocol provides a general procedure for the synthesis of transition metal complexes with ligands such as 3,4-diamino-1,2,4-triazole, which can be adapted for this compound.

Materials:

-

Diamino-triazole ligand (e.g., 3,4-diamino-1,2,4-triazole)

-

Metal salt (e.g., M(ClO4)2 where M = Mn, Co, Ni, Zn)[10][11]

-

Solvent (e.g., water, ethanol, DMF)

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve the diamino-triazole ligand in the chosen solvent in the reaction flask.

-

In a separate vessel, dissolve the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution while stirring vigorously.

-

Heat the mixture to a specific temperature (e.g., 60°C) and reflux for a set period (e.g., 0.5-2 hours).[10]

-

Cool the suspension to allow for precipitation of the complex.

-

Filter the precipitate, wash with the solvent, and dry in a vacuum.[10]

Caution: Some of the resulting metal complexes are potential energetic materials and should be handled with appropriate safety precautions, including face shields, leather coats, safety glasses, and earplugs.[10][11]

Protocol 2: Synthesis of an Azo-Dye Ligand Derived from 4-Amino-1,2,4-Triazole

This protocol details the synthesis of a more complex ligand, which can then be used to form metal complexes.

Materials:

-

4-amino-1,2,4-triazole

-

Hydrochloric acid

-

Sodium nitrite

-

5-sulphosalicylic acid

-

Ice

Procedure:

-

Prepare a diazonium salt solution by dissolving 4-amino-1,2,4-triazole in hydrochloric acid and cooling it to 0-5°C.

-

Add an ice-cooled sodium nitrite solution to the triazole solution with vigorous stirring.

-

In a separate vessel, dissolve 5-sulphosalicylic acid in a suitable solvent.

-

Add the diazonium salt solution to the 5-sulphosalicylic acid solution to initiate the coupling reaction.

-

Filter the resulting colored azo compound, dry it in a vacuum, and recrystallize from a suitable solvent like ethanol.

Characterization Methods

The synthesized ligands and their metal complexes are typically characterized using a variety of spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups and confirm coordination of the ligand to the metal center.[10][12]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligands and complexes in solution.[4][13]

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the synthesized compounds.[4][10]

-

Mass Spectrometry: To determine the molecular weight of the compounds.[4]

-

X-ray Diffraction: To determine the solid-state structure and coordination geometry of the metal complexes.[4]

-

Thermal Analysis (DSC, DTA, TGA): To evaluate the thermal stability and decomposition behavior of the compounds.[4][5][9]

Visualized Workflows and Relationships

Diagram 1: General Workflow for Synthesis and Characterization of Metal Complexes

Caption: Workflow for the synthesis and characterization of metal complexes with triazole-based ligands.

Diagram 2: Coordination Modes of Triazole-Based Ligands

Caption: Possible coordination modes of diamino-bis-triazole ligands with a central metal ion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,4'-Dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole: A High-Performing Zwitterionic Energetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Energetic Materials Based on 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

Application Note: NMR Characterization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its nitrogen-rich heterocyclic structure, specific methodologies are required for accurate spectral acquisition and interpretation. This note includes expected chemical shift ranges for ¹H and ¹³C NMR, a comprehensive experimental protocol, and safety considerations.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science due to its high nitrogen content and potential for hydrogen bonding. Structurally, it consists of two 1,2,4-triazole rings linked by a carbon-carbon bond, with an amino group substituted at the 5 and 5' positions. Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the expected NMR spectral data and a standardized protocol for its characterization.

Expected NMR Spectral Data

Precise, experimentally verified NMR data for this compound is not widely published. However, based on the analysis of structurally similar compounds, such as other substituted diaminotriazoles and related nitrogen-rich heterocycles, the following chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) are anticipated. DMSO-d₆ is the recommended solvent due to the compound's polarity and the ability to observe exchangeable protons.

Table 1: Expected ¹H NMR Chemical Shifts in DMSO-d₆

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ (Amino Protons) | 5.0 - 7.0 | Broad Singlet | Chemical shift can be concentration-dependent and may broaden due to exchange. In the ¹H NMR spectrum of a related diamine in DMSO-d6, the amino protons showed a chemical shift at 5.23 ppm[1]. |

| NH (Triazole Protons) | 11.0 - 14.0 | Broad Singlet | Exchangeable protons; their observation can depend on the purity of the solvent and water content. |

Table 2: Expected ¹³C NMR Chemical Shifts in DMSO-d₆

| Carbon Atoms | Expected Chemical Shift (δ, ppm) | Notes |

| C-NH₂ (Carbons bonded to amino groups) | 150 - 165 | The chemical environment is similar to other amino-substituted triazoles. |

| C-C (Carbons of the triazole ring) | 140 - 155 | The exact shift will be influenced by the adjacent nitrogen atoms and the inter-ring bond. |

Experimental Protocol

This section details the necessary steps for the preparation of a sample of this compound for NMR analysis and the parameters for data acquisition.

Materials and Equipment

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

High-precision 5 mm NMR tubes

-

Pipettes and tips

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation

A standard protocol for preparing samples for NMR is crucial for obtaining high-quality spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope[2].

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the sample in a clean, dry vial[2].

-

Homogenization: Vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any particulate matter to ensure magnetic field homogeneity[2].

-

Transfer: Carefully transfer the solution into a clean 5 mm NMR tube. The sample height should be between 4 and 5 cm[2].

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general starting parameters for a 300 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 300 MHz |

| Pulse Sequence | zg30 |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | ~4 s |

| Spectral Width | ~20 ppm |

Table 4: ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 75 MHz |

| Pulse Sequence | zgpg30 (proton decoupled) |

| Number of Scans | 1024 - 4096 (or more) |

| Relaxation Delay | 2.0 s |

| Acquisition Time | ~1.5 s |

| Spectral Width | ~220 ppm |

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm[3].

-

Peak Integration and Assignment: Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons. Assign the peaks based on the expected chemical shifts and multiplicities.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes[4].

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

Spectroscopic Analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound of interest in energetic materials and pharmaceutical research. The focus is on Infrared (IR) and Raman spectroscopy, two powerful non-destructive techniques for molecular structure elucidation.

Introduction

This compound is a molecule characterized by two interconnected 1,2,4-triazole rings with amino functional groups. This structure imparts a high nitrogen content and potential for extensive hydrogen bonding, making its characterization crucial for understanding its properties. Vibrational spectroscopy, including IR and Raman, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule. These techniques are essential for confirming the identity, purity, and structural integrity of the compound. While specific experimental spectra for this exact compound are not widely published, analysis of its constituent functional groups and related triazole structures allows for a detailed predictive analysis.[1][2]

Expected Vibrational Modes

The IR and Raman spectra of this compound are expected to be rich in features corresponding to the vibrations of the amino groups and the triazole rings. The key vibrational modes are summarized in the table below. These assignments are based on data from similar molecules, such as 3,5-diamino-1,2,4-triazole and other energetic materials containing the bis-1,2,4-triazole moiety.[3]

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |

| N-H Stretching (Amino) | 3450 - 3300 (strong, broad) | 3450 - 3300 (medium) | Asymmetric and symmetric stretches. Broadening due to hydrogen bonding. |

| C-H Stretching (Triazole) | 3150 - 3100 (medium) | 3150 - 3100 (weak) | Aromatic C-H stretch. |

| N-H Bending (Amino) | 1650 - 1580 (strong) | 1650 - 1580 (medium) | Scissoring vibration of the -NH₂ group. |

| C=N Stretching (Triazole) | 1600 - 1450 (strong, multiple bands) | 1600 - 1450 (strong, multiple bands) | Characteristic ring stretching vibrations. |

| N-N Stretching (Triazole) | 1450 - 1300 (medium) | 1450 - 1300 (strong) | Ring breathing and stretching modes. |